molecular formula C19H20N2O3S B2970365 N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896375-41-0

N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2970365
CAS No.: 896375-41-0
M. Wt: 356.44
InChI Key: AJIMPWQMCWMTNM-UHFFFAOYSA-N
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Description

“N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a derivative of quinoline-8-sulfonamides . It is part of a series of compounds designed as modulators of the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme involved in cancer metabolism . This compound has been identified in in silico studies as a potent modulator of PKM2 .

Scientific Research Applications

Biological Activity of Sulfonamide Hybrids

Sulfonamides, including compounds like N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are noted for their wide range of biological activities. This class of compounds is involved in the development of pharmacological agents with antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in sulfonamide hybrids have led to the synthesis of compounds incorporating diverse moieties, leading to significant biological activities (Ghomashi et al., 2022).

Synthesis of Quinolines

This compound falls within the quinoline class, and its derivatives are synthesized through various methods, including the use of poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as an efficient reagent. Such methods facilitate the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds, contributing to the exploration of their potential applications in scientific research (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Antimicrobial Applications

The synthesis and evaluation of sulfonamide derivatives, including quinoline clubbed with sulfonamide moiety, have shown potential as antimicrobial agents. This underscores the significance of such compounds in the development of new treatments for bacterial infections, reflecting the diverse applicability of sulfonamide-based compounds in addressing antimicrobial resistance (Biointerface Research in Applied Chemistry, 2019).

Molecular and Structural Analysis

Research on polymorphic modifications of related compounds has revealed insights into their structural properties and potential applications in medical science, such as the discovery of new remedies for hypertension. These studies contribute to our understanding of how the structural nuances of such compounds can influence their biological efficacy and potential therapeutic applications (Shishkina et al., 2018).

Future Directions

The introduction of another quinolinyl fragment to the modulator molecule may significantly impact pyruvate levels in cancer cells . This provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-6-3-4-8-17(13)20-25(23,24)16-10-14-7-5-9-21-18(22)12-15(11-16)19(14)21/h3-4,6,8,10-11,20H,2,5,7,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIMPWQMCWMTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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